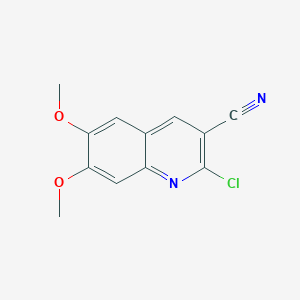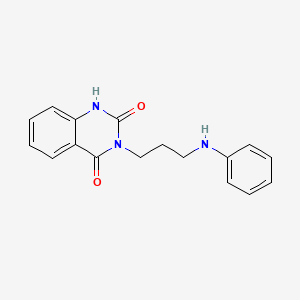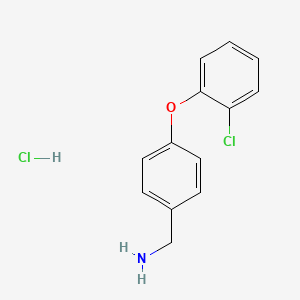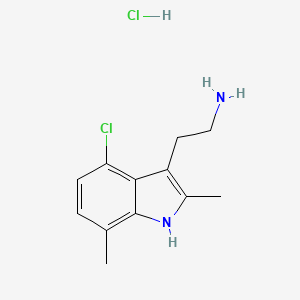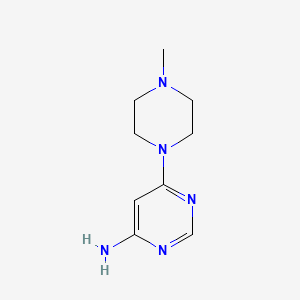
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Overview
Description
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H15N5 and a molecular weight of 193.25 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .
Molecular Structure Analysis
The InChI code for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is 1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12) . This indicates the specific arrangement of atoms in the molecule and their connectivity.
Physical And Chemical Properties Analysis
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a solid substance . It has a molecular weight of 193.25 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
Anti-inflammatory Applications
- Scientific Field : Pharmacology
- Application Summary : This compound has been studied for its anti-nociceptive and anti-inflammatory effects .
- Methods of Application : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results : The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner, and reduced the paw licking time of animals in the second phase of the formalin test. Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Antimicrobial Applications
- Scientific Field : Microbiology
- Application Summary : Some piperazine derivatives, which include “6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine”, have been studied for their antimicrobial activity .
- Methods of Application : The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) was performed .
- Results : The most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Synthesis of Pyrazolo-Pyridine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of pyrazolo-pyridine derivatives .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
Leukemia Treatment
- Scientific Field : Oncology
- Application Summary : This compound has been structurally characterized in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate), which is used in the treatment of leukemia .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
Preparation of Uniform Ag Nanoparticles
- Scientific Field : Nanotechnology
- Application Summary : This compound has been used as a solvating and stabilizing agent in the preparation of uniform Ag nanoparticles .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives, which have shown potential as multi-targeted kinase inhibitors and apoptosis inducers .
- Methods of Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .
- Results : Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM. Notably, one compound emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC50 = 261 nM) .
Preparation of Uniform Ag Nanoparticles
- Scientific Field : Nanotechnology
- Application Summary : This compound has been used as a solvating and stabilizing agent in the preparation of uniform Ag nanoparticles .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives, which have shown potential as multi-targeted kinase inhibitors and apoptosis inducers .
- Methods of Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .
- Results : Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC 50 values ranging from 29 to 59 µM. Notably, one compound emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC 50 = 261 nM) .
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVLAXUVAVBGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539203 | |
| Record name | 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
CAS RN |
96225-96-6 | |
| Record name | 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)
![Ethyl oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1356523.png)
